molecular formula C21H18N6O3S B2781908 N-(4-acetylphenyl)-2-((3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide CAS No. 863500-56-5

N-(4-acetylphenyl)-2-((3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide

Cat. No. B2781908
CAS RN: 863500-56-5
M. Wt: 434.47
InChI Key: MKMYGMYTUJTQLP-UHFFFAOYSA-N
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Description

N-(4-acetylphenyl)-2-((3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide is a useful research compound. Its molecular formula is C21H18N6O3S and its molecular weight is 434.47. The purity is usually 95%.
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Scientific Research Applications

Radioligand Development for Imaging

A novel series of 2-phenylpyrazolo[1,5-a]pyrimidineacetamides, which are structurally related to the compound , has been reported for their selective affinity towards the translocator protein (18 kDa). This class includes compounds designed for labeling with fluorine-18, facilitating in vivo imaging using positron emission tomography (PET). The synthesis of these compounds and their derivatives, aiming for high radiochemical purity and specific radioactivities, highlights the compound's role in advancing radioligand development for neuroimaging and potentially tracking disease progression in neurological disorders (Dollé et al., 2008).

Antimicrobial and Anticancer Activities

Several studies have synthesized derivatives of related chemical structures to evaluate their antimicrobial and anticancer activities. These efforts include the development of new thieno[2,3-b]pyridine-fused [1,2,4]triazolo[4,3-a]pyrimidinones showing significant inhibitory activities against resistant bacterial strains such as MRSA and VRE (Sanad et al., 2021). Another notable research synthesized N-aryl substituted phenyl acetamide analogs of 3-methyl-[1,2,4] triazolo[3,4-a] phthalazines, testing them for inhibition activity against cancer cell lines, demonstrating the potential of these compounds in cancer therapy (Kumar et al., 2019).

Agricultural Applications

Investigations into the synthesis of innovative heterocycles incorporating a thiadiazole moiety, for instance, demonstrate the potential use of related compounds in developing new insecticidal agents against pests like the cotton leafworm, Spodoptera littoralis. This research underlines the compound's relevance in creating safer, more efficient agricultural chemicals (Fadda et al., 2017).

Chemical Synthesis and Modification Techniques

Several studies focus on the chemical synthesis and modification of related compounds, showcasing methodologies for creating complex molecules with potential applications in pharmaceuticals and materials science. These include the modification of specific molecular groups to enhance anticancer effects and reduce toxicity, as well as the development of key intermediates for the production of β-lactam antibiotics, highlighting the versatility and importance of these compounds in medicinal chemistry and drug development (Wang et al., 2015), (Cainelli et al., 1998).

properties

IUPAC Name

N-(4-acetylphenyl)-2-[3-(4-methoxyphenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N6O3S/c1-13(28)14-3-5-15(6-4-14)24-18(29)11-31-21-19-20(22-12-23-21)27(26-25-19)16-7-9-17(30-2)10-8-16/h3-10,12H,11H2,1-2H3,(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKMYGMYTUJTQLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NC=NC3=C2N=NN3C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.